Product packaging for 3-Cyano-7-hydroxyquinoline(Cat. No.:)

3-Cyano-7-hydroxyquinoline

Cat. No.: B8761003
M. Wt: 170.17 g/mol
InChI Key: JXXKDLFGUNPJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-7-hydroxyquinoline is a high-purity chemical compound offered for advanced scientific research and development. This quinoline derivative is characterized by its molecular formula and features both hydroxy and cyano functional groups, which contribute to its unique electronic properties and make it a versatile scaffold for further synthetic modification. This compound is of significant interest in the field of third-generation photovoltaics . Quinoline derivatives are actively researched for use in polymer solar cells and dye-sensitized solar cells (DSSCs) due to their tunable optoelectronic properties . Their ability to act as electron-accepting materials or as part of the active layer can help improve light harvesting and energy conversion efficiency in organic photovoltaic devices . In medicinal and biological chemistry , the this compound structure serves as a key synthetic intermediate. While specific studies on this exact molecule are limited, related quinoline derivatives are well-known for their diverse biological activities. The structural motif is common in compounds investigated for various applications, and its functional groups make it a valuable precursor for developing new molecular entities . Researchers can leverage this compound to synthesize novel molecules for biochemical probing. The product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O B8761003 3-Cyano-7-hydroxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

7-hydroxyquinoline-3-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-5-7-3-8-1-2-9(13)4-10(8)12-6-7/h1-4,6,13H

InChI Key

JXXKDLFGUNPJJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C#N)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Cyano 7 Hydroxyquinoline and Its Analogs

Classical Annulation Approaches to the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system is often accomplished through well-established annulation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors.

Friedländer Condensation Routes for Quinoline Synthesis

The Friedländer synthesis is a prominent method for constructing quinoline derivatives. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. researchgate.netorganic-chemistry.org The reaction proceeds via an initial aldol (B89426) addition followed by a cyclodehydration to form the quinoline ring. wikipedia.org Various catalysts, including acids and bases, can be employed to facilitate this transformation. wikipedia.orgorganic-chemistry.org For instance, the synthesis of polysubstituted quinolines can be achieved with high efficiency using catalysts like p-toluenesulfonic acid or molecular iodine. organic-chemistry.org

A notable application of this methodology is the synthesis of 7-ethoxy-4-hydroxy-quinoline-3-carbonitrile, which starts from 3-ethoxyaniline (B147397) and ethyl (ethoxymethylene)cyanoacetate. The mixture is heated in a high-boiling solvent like Dowtherm, leading to cyclization and the formation of the quinoline core. google.com

Skraup-Type Cyclization Adaptations for Quinoline Core Construction

The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, represent another cornerstone in quinoline synthesis. tandfonline.comjptcp.comresearchgate.net The classical Skraup reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. jptcp.comresearchgate.net This method is known for its ability to accommodate a wide range of substituted anilines. tandfonline.com

Modifications of the Skraup reaction have been developed to improve yields and employ greener reaction conditions. For example, microwave-assisted Skraup reactions using water as a solvent have been reported for the synthesis of 6-hydroxyquinoline. tandfonline.com A robust synthetic method, improving upon the Skraup-Doebner-Von Miller reaction, utilizes acrolein diethyl acetal (B89532) as a three-carbon annulation partner with various aniline substrates in a solvent-free medium to produce quinolines in moderate to good yields. researchgate.net

Advanced Functionalization and Derivatization Techniques

Once the quinoline core is established, further modifications are often necessary to introduce specific functional groups at desired positions. These techniques are crucial for fine-tuning the chemical and biological properties of the molecule.

Regioselective Introduction of the Cyano Group

The introduction of a cyano (-CN) group at the C3 position of the quinoline ring is a key step in the synthesis of 3-cyano-7-hydroxyquinoline. This can be achieved through various methods, often involving nucleophilic substitution or oxidative cyanation.

One approach involves the direct oxidative C-H cyanation of quinoline and its derivatives. rsc.org For example, using trimethylsilyl (B98337) cyanide as the cyano source and a vanadium-containing heteropoly acid as a catalyst, the cyanation can preferentially occur at the 4-position, though modifications can direct it to other positions. rsc.org Another method involves the reaction of a quinoline N-oxide with a cyanide source, such as potassium cyanide, in the presence of an activating agent like trimethylsilyl chloride (TMSCl). The N-oxide is activated by silylation, making the C2 position susceptible to nucleophilic attack by the cyanide ion.

Hydroxyl Group Modifications and Etherification Reactions (e.g., Ethoxy Group Introduction)

The hydroxyl group at the C7 position can be modified, most commonly through etherification, to produce analogs like 7-ethoxyquinoline (B3058866) derivatives. This is typically achieved by reacting the 7-hydroxyquinoline (B1418103) with an alkylating agent in the presence of a base.

For instance, the synthesis of 7-methoxyquinoline (B23528) derivatives can be accomplished by methylating the corresponding 7-hydroxyquinoline precursor with methyl iodide under basic conditions, using a base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). This method is highly efficient, often yielding the etherified product in high purity. A similar strategy can be applied to introduce an ethoxy group, likely using ethyl iodide or a similar ethylating agent. The synthesis of compounds like 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline often involves the ethylation of a quinoline precursor.

Halogenation and Nitro-Substitution Reactions on the Quinoline Ring

Introducing halogen atoms or nitro groups onto the quinoline ring provides valuable handles for further synthetic transformations and can significantly influence the molecule's biological activity. mdpi.com

Halogenation: Halogenation of the quinoline ring can be achieved using various reagents. For example, the bromination of 3-acetyl-4-hydroxyquinolinone derivatives can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, or with bromine in acetic acid. rsc.org Chlorination can be accomplished with reagents like sulfuryl chloride (SO2Cl2). rsc.org These halogenated quinolines can then serve as precursors for a variety of other derivatives through substitution reactions.

Nitro-substitution: The introduction of a nitro group (-NO2) is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents on the quinoline ring. For example, the synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline involves the introduction of a nitro group at the C6 position. The nitro group can subsequently be reduced to an amino group, providing a route to further functionalization. quinoline-thiophene.com

Alkylation and Arylation Strategies at Specific Quinoline Positions

The introduction of alkyl and aryl substituents onto the quinoline framework is a crucial strategy for modifying the properties of this compound analogs. These reactions often rely on transition-metal catalysis to achieve high selectivity and efficiency at specific positions of the quinoline ring.

Palladium-catalyzed cross-coupling reactions are prominent methods for the arylation of quinoline systems. For instance, an efficient protocol for the regioselective C-2 arylation of quinolines with unactivated arenes has been developed using a Pd(OAc)₂ catalyst. researchgate.net This method allows for the formation of 2-arylquinolines, which are valuable precursors for various bioactive compounds. researchgate.net Furthermore, Pd(II)-catalyzed C-3 arylation of quinoline derivatives can be achieved with high reactivity and selectivity by employing carboxylic acids as ligands and a combination of Ag₂CO₃ and O₂ as the oxidant system. researchgate.net

Another approach involves the use of diaryliodonium salts for the arylation of C-H bonds under transition-metal-free conditions. nih.gov This method is applicable to a variety of activated methylene (B1212753) groups in heterocyclic compounds, suggesting its potential for functionalizing positions on the quinoline ring that are rendered acidic by the electron-withdrawing cyano group. nih.gov

Alkylation of the quinoline scaffold can also be achieved through various methods. For example, researchers have prepared 2-alkyl-8-hydroxyquinolines by treating 8-hydroxyquinoline (B1678124) N-oxide with copper-catalyzed Grignard reagents. mdpi.com This strategy highlights the use of an N-oxide as an activating group to direct alkylation to the C-2 position. mdpi.com

Reaction TypePositionReagents/CatalystSubstrate ScopeRef
C-2 Arylation C-2Pd(OAc)₂, Ag₂CO₃, PivOHSubstituted quinolines, unactivated arenes researchgate.net
C-3 Arylation C-3Pd(II), Carboxylic acid ligand, Ag₂CO₃, O₂Quinoline derivatives researchgate.net
C-2 Alkylation C-2RMgX, Cu catalyst8-Hydroxyquinoline N-oxide mdpi.com

Multicomponent Reaction (MCR) Approaches for Diversified Quinoline Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, such as quinoline derivatives, with high atom economy and procedural simplicity. nih.govajol.info These reactions are particularly valuable for creating diverse libraries of compounds for biological screening.

One notable MCR approach involves the synthesis of 1,4,5,6,7,8-hexahydroquinoline-3-carboxamide derivatives. This is achieved through the reaction of aromatic aldehydes, cyanoacetanilide derivatives, and cyclohexan-1,3-dione in ethanol (B145695) with ammonium (B1175870) acetate (B1210297) as the nitrogen source. ajol.info This method provides a straightforward route to highly functionalized quinoline cores.

Another powerful MCR is the Hantzsch pyridine (B92270) synthesis, which has been adapted for quinoline synthesis. A two-step process begins with a Hantzsch reaction involving an aromatic aldehyde, malononitrile (B47326), dimedone, and a benzhydrazide to form an N-(2-amino-3-cyano-tetrahydro-quinolin-1(4H)-yl)benzamide derivative. grafiati.com This intermediate can then undergo intramolecular cyclization to yield a complex triazolo[1,5-a]quinoline system. grafiati.com

Furthermore, a catalyst- and additive-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been developed for the rapid synthesis of polysubstituted quinolines. researchgate.net This transformation demonstrates high efficiency and tolerates a wide range of functional groups on all three components, offering a versatile route to diverse quinoline structures. researchgate.net While not explicitly starting with a 7-hydroxyaniline to produce the target molecule, the methodology's scope suggests potential applicability.

MCR Name/TypeReactantsProduct TypeConditionsRef
Ammonium Acetate Mediated MCR Aromatic aldehyde, Cyanoacetanilide, Cyclohexan-1,3-dione1,4,5,6,7,8-Hexahydroquinoline-3-carboxamidesAmmonium acetate, Ethanol ajol.info
Hantzsch-type Reaction Aromatic aldehyde, Malononitrile, Dimedone, BenzhydrazideN-(2-amino-3-cyano-tetrahydro-quinolin-1(4H)-yl)benzamidesEthanol grafiati.com
Cascade Annulation Aryl diazonium salt, Nitrile, AlkyneMultiply substituted quinolinesCatalyst- and additive-free researchgate.net

Synthesis of Heteroannulated this compound Systems

Heteroannulation involves the fusion of an additional heterocyclic ring onto the quinoline framework, leading to complex polycyclic systems with distinct chemical and biological properties. nih.gov Several strategies have been developed to synthesize such systems starting from functionalized quinolines.

Thieno[3,2-c]quinolines, for example, can be synthesized through a direct one-pot, base-promoted conjugate addition-elimination reaction. The reaction of a 4-chloroquinoline-3-carbaldehyde (B1363059) with methyl mercaptoacetate, followed by cyclization, yields the corresponding thieno[3,2-c]quinoline-2-carboxylate. mdpi.com This scaffold can be further functionalized, for instance, via Suzuki-Miyaura cross-coupling reactions. mdpi.com

Pyrano-fused quinolines are another important class of heteroannulated systems. Spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] have been efficiently prepared via a three-component reaction of 8-hydroxyquinoline, isatins, and an active methylene compound like malononitrile in the presence of a base such as piperidine. rhhz.net This reaction proceeds at room temperature and provides high yields of the complex spiro-heterocyclic product. rhhz.net Additionally, pyrano[3,2-c]quinoline-2,5-diones can be obtained from the reaction of 4-hydroxyquinolin-2-ones with diethyl malonate in the presence of ammonium acetate. researchgate.net

The synthesis of furo-annulated quinolines has also been explored. Linear tetrasubstituted furo[2,3-b]quinolines can be prepared from the reaction of 3-acetylquinolones with various α-halocarbonyl compounds. nih.gov Microwave irradiation has been shown to improve the yields of these reactions compared to conventional heating. nih.gov

Fused Ring SystemSynthetic StrategyKey ReactantsConditionsRef
Thieno[3,2-c]quinoline Conjugate addition-elimination & cyclization4-Chloroquinoline-3-carbaldehyde, Methyl mercaptoacetateBase-promoted, one-pot mdpi.com
Pyrano[3,2-h]quinoline Three-component reaction8-Hydroxyquinoline, Isatin, MalononitrilePiperidine, Ethanol, Room temperature rhhz.net
Pyrano[3,2-c]quinoline Condensation/Cyclization4-Hydroxyquinolin-2-one, Diethyl malonateAmmonium acetate researchgate.net
Furo[2,3-b]quinoline Reaction with α-halocarbonyls3-Acetyl-6-chloro-4-phenylquinolinone, α-Halocarbonyl compoundConventional or Microwave nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Cyano 7 Hydroxyquinoline

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the 3-Cyano-7-hydroxyquinoline molecule.

The FT-IR spectrum of quinoline (B57606) derivatives shows characteristic absorption bands. mdpi.com The C-H stretching vibrations of the quinoline ring are typically observed in the region of 3000–3100 cm⁻¹. mdpi.comscialert.net For instance, in a related indeno quinoxaline (B1680401) derivative, these vibrations appear at 3063 and 3038 cm⁻¹ in the FT-IR spectrum. scialert.net The C=C stretching modes within the aromatic system are identified around 1490 and 1593 cm⁻¹. mdpi.com The C=N stretching vibration is observed at approximately 1627 cm⁻¹. mdpi.com Furthermore, C-N stretching modes are found in the 1200–1400 cm⁻¹ range, often overlapping with other vibrations. mdpi.com

A crucial functional group in this compound is the nitrile group (-C≡N). The C≡N stretching vibration is characteristically sharp and intense, appearing in the region of 2260 to 2220 cm⁻¹. spectroscopyonline.com For aromatic nitriles, this peak is typically at a lower wavenumber due to conjugation. spectroscopyonline.com Studies on similar compounds have reported this stretching mode at 2239 cm⁻¹ in IR and 2240 cm⁻¹ in Raman spectra. scialert.net The presence of the hydroxyl group (-OH) also gives rise to characteristic bands, though these can be broad and influenced by hydrogen bonding.

Raman spectroscopy provides complementary information. In studies of related hydroxyquinoline compounds, resonance Raman spectra have been used to investigate the distribution of different prototropic forms in solution. nih.govresearchgate.net For instance, the spectra of 8-cyano-7-hydroxyquinoline suggest the presence of an anionic species in water-rich solutions due to the electron-withdrawing nature of the cyano group. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound and Related Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
C-H (aromatic) Stretching 3000 - 3100 mdpi.comscialert.net
C≡N Stretching 2220 - 2260 spectroscopyonline.com
C=N Stretching ~1627 mdpi.com
C=C (aromatic) Stretching 1490 - 1593 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Assignments

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms. In quinoline derivatives, aromatic protons typically resonate in the downfield region of the spectrum. The exact chemical shifts are influenced by the electronic effects of the substituents. For instance, the introduction of an amino group on the quinoline nucleus generally leads to a downfield shift of the aromatic protons compared to the unsubstituted parent compound. researchgate.net

Carbon-¹³ (¹³C) NMR spectroscopy reveals the chemical environment of the carbon atoms. The chemical shifts of carbons in the quinoline ring are spread over a broad range, with quaternary carbons often showing weaker signals. oregonstate.edu The carbon of the nitrile group (C≡N) has a characteristic chemical shift. The presence of substituents like the cyano and hydroxyl groups significantly influences the chemical shifts of the adjacent carbon atoms. Theoretical calculations, often using methods like the GIAO HF/6-31++G(d,p) level of theory, can be employed to predict and help assign the experimental chemical shifts. tsijournals.com

Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation (e.g., HSQC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it correlates directly bonded proton and carbon atoms. columbia.edu This technique allows for the definitive assignment of which proton is attached to which carbon, resolving ambiguities that may arise from analyzing 1D spectra alone. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The mass spectrum of the parent 7-hydroxyquinoline (B1418103) shows an intense molecular ion peak. mcmaster.ca The primary fragmentation pathway for monohydroxyquinolines involves the loss of carbon monoxide (CO), followed by the expulsion of hydrogen cyanide (HCN). mcmaster.ca

For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern is expected to be influenced by the cyano and hydroxyl groups. The loss of small, stable molecules like HCN and CO from the molecular ion is a probable fragmentation route. In studies of related compounds, fragment ions from dissociated cyano groups have been observed. researchgate.net The precise fragmentation pattern provides valuable structural information and can be used to confirm the identity of the compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. msu.edu The UV-Vis spectrum of 8-hydroxyquinoline (B1678124) has been a subject of study, with its absorption characteristics being well-documented. nih.gov

For this compound, the extended conjugated system of the quinoline ring, along with the auxochromic hydroxyl group and the chromophoric cyano group, results in characteristic absorption bands in the UV region. The absorption spectra of hydroxyquinoline derivatives can be sensitive to solvent polarity and pH. nih.govresearchgate.net For example, studies on 8-substituted 7-hydroxyquinolines have shown that the distribution of neutral, anionic, and tautomeric forms in solution, which have distinct absorption spectra, is influenced by the solvent environment and the nature of the substituent. nih.govresearchgate.net The strong electron-withdrawing nature of the cyano group in 8-cyano-7-hydroxyquinoline leads to a measurable amount of the anionic species in aqueous solutions. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structures of numerous quinoline derivatives have been determined, revealing details about their molecular geometry and packing in the crystal lattice. mdpi.combohrium.com

For instance, the analysis of quinolin-8-yl 4-chlorobenzoate (B1228818) showed that its crystal structure is characterized by various non-covalent interactions, such as C-H···N, C-H···O, Cl···π, and π···π interactions, which dictate the supramolecular assembly. mdpi.com In the solid state, quinoline derivatives often exhibit slightly bent fused rings. bohrium.com The crystal structure of this compound would reveal the precise geometry of the molecule and how the molecules are arranged in the crystal lattice, likely involving hydrogen bonding through the hydroxyl group and dipole-dipole interactions involving the cyano group.

Computational and Theoretical Studies on 3 Cyano 7 Hydroxyquinoline Systems

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. These methods have been applied to study systems related to 3-cyano-7-hydroxyquinoline, offering a theoretical framework to understand its behavior.

Theoretical geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For a related compound, 4-hydroxy-3-cyano-7-chloro-quinoline, geometry optimization has been performed using both Hartree-Fock (HF) and DFT methods. dergipark.org.trresearchgate.net These calculations are crucial for obtaining a stable molecular structure from which other properties can be accurately predicted.

Vibrational frequency analysis complements geometry optimization by confirming that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Furthermore, it provides theoretical vibrational spectra (like IR and Raman) that can be compared with experimental data to validate the computational model. dergipark.org.trresearchgate.net For instance, in a study on 3-cyano-7-hydroxycoumarin, a molecule with similar functional groups, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. dergipark.org.trresearchgate.net Such studies often involve scaling the calculated frequencies to better match experimental values. dergipark.org.trresearchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (3-Cyano-7-hydroxycoumarin) dergipark.org.tr

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹)
C-H stretching3090, 30433089-
C=O stretching17051704-
C-O stretching1272, 1150, 1123, 976, 9531273, 1160, 1127, 980-

Note: Specific calculated values for each mode were not provided in the source but the study confirmed high compatibility.

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy band gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.orgscirp.org A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

For the parent quinoline (B57606) molecule, DFT calculations have been used to determine the HOMO and LUMO energies. scirp.orgscirp.org These calculations indicate that charge transfer occurs within the molecule. scirp.orgscirp.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The distribution of these orbitals provides insight into the reactive sites of the molecule. In quinoline, both the HOMO and LUMO are distributed over the entire molecule. scirp.orgscirp.org The introduction of electron-withdrawing (e.g., -CN) and electron-donating (e.g., -OH) groups on the quinoline ring is expected to significantly influence the energies and localizations of the HOMO and LUMO, and consequently, the energy gap.

Table 2: Calculated FMO Energies and Energy Gap for Quinoline (as a reference) scirp.org

Molecular OrbitalEnergy (eV)
HOMO-6.646
LUMO-1.816
Energy Gap (ΔE) 4.83

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net

In studies of hydroquinoline derivatives, MEP maps show that the negative potential is generally located around electronegative atoms like oxygen and nitrogen, indicating these are the primary sites for electrophilic interaction. researchgate.net Conversely, the positive potential is typically found around hydrogen atoms. bhu.ac.in For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the quinoline ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the cyano group. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential.

Tautomerism and Isomerization Studies (e.g., Keto-Enol Tautomerism of Hydroxyquinoline)

Hydroxyquinolines can exist in equilibrium between their enol and keto tautomeric forms. nih.govfrontiersin.org This keto-enol tautomerism is a fundamental process that can be influenced by the molecular environment and substitution on the quinoline ring. comporgchem.comresearchgate.net Computational studies, often using DFT, are employed to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion.

The position of the hydroxyl group on the quinoline ring significantly affects the stability of the keto tautomer. Theoretical studies on various hydroxy-substituted polycyclic aromatic hydrocarbons have shown that the thermodynamic equilibrium can be finely tuned by the molecular structure. nih.gov For 7-hydroxyquinoline (B1418103), the enol form is generally more stable. The presence of the electron-withdrawing cyano group at the 3-position in this compound could potentially influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby affecting the keto-enol equilibrium. Quantum chemical calculations can quantify these effects by determining the Gibbs free energies of the tautomers. nih.gov

Excited-State Proton Transfer (ESPT) Mechanism Elucidation

7-Hydroxyquinoline is a classic model system for studying excited-state proton transfer (ESPT), a process where a proton is transferred from the hydroxyl group to the quinoline nitrogen upon photoexcitation. rsc.orgnih.gov This process leads to the formation of a keto-tautomer in the excited state, which is characterized by a large Stokes-shifted fluorescence. rsc.org

Computational studies, including Time-Dependent DFT (TD-DFT), are instrumental in elucidating the mechanism of ESPT. These calculations can map the potential energy surfaces of the ground and excited states, identifying the reaction pathways and energy barriers for proton transfer. rsc.org The ESPT in 7-hydroxyquinoline is often mediated by solvent molecules, such as water or alcohols, which form a hydrogen-bonded "wire" to facilitate the proton relay. rsc.orgnih.gov Theoretical investigations of 7-hydroxyquinoline clustered with methanol (B129727) molecules have shown that intermolecular hydrogen bonds are strengthened in the excited state, promoting the proton transfer. rsc.org The presence of a cyano group at the 3-position would likely modify the electronic properties of the excited state and could influence the driving force and kinetics of the ESPT process.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational dynamics of this compound and its interactions with solvent molecules or biological macromolecules. nih.govmdpi.com

Investigation of Biological Activities and Molecular Mechanisms of 3 Cyano 7 Hydroxyquinoline in Vitro and Non Human Models

Antiproliferative and Anticancer Activity Studies

The potential of quinoline (B57606) derivatives as anticancer agents has been extensively investigated. These studies have revealed their ability to impede the growth of various cancer cell lines through diverse mechanisms, including the induction of programmed cell death, modulation of the cell cycle, and inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

A key mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. While direct studies on 3-cyano-7-hydroxyquinoline are limited, research on related compounds provides insight into these mechanisms.

For example, certain flavonoids, which share structural similarities with quinoline derivatives, have been shown to induce apoptosis in various cancer cell lines. nih.gov This process is often characterized by morphological and biochemical changes such as nuclear condensation and fragmentation. nih.gov In tumor cell lines, some compounds can cause a reduction of cells in the G1 phase, accompanied by the appearance of a sub-G1 peak in flow cytometry analysis, which is indicative of apoptosis. nih.gov

Furthermore, some quinoline derivatives have been found to arrest the cell cycle at the G2/M phase and induce apoptosis in a dose-dependent manner. ijmphs.com This disruption of the normal cell cycle progression prevents cancer cells from proliferating uncontrollably. The induction of apoptosis is a critical component of the anticancer activity of many chemotherapeutic agents, and the ability of quinoline derivatives to trigger this process underscores their therapeutic potential.

Inhibition of Key Enzymes (e.g., DNA Topoisomerase I, Cytochrome P450 Enzymes, COX-2)

The anticancer activity of quinoline derivatives is also attributed to their ability to inhibit enzymes that are crucial for cancer cell survival and proliferation.

DNA Topoisomerase I: This enzyme plays a vital role in DNA replication and transcription by relaxing DNA supercoiling. nih.gov Its inhibition leads to DNA damage and ultimately cell death. Certain aza-angucyclinone and arylaminopyrimido[4,5-c]isoquinoline-7,10-quinone derivatives have been shown to inhibit human topoisomerase I activity by over 50%. nih.gov Indenoisoquinoline derivatives are another class of potent topoisomerase I inhibitors that have demonstrated significant anticancer activity. doi.org

Cytochrome P450 Enzymes: These enzymes are involved in the metabolism of various endogenous and exogenous compounds, including many anticancer drugs. Some quinoline derivatives have been found to inhibit certain cytochrome P450 isoenzymes. phcog.com This inhibition can alter the metabolism of other drugs, a factor that is important to consider in combination therapies. The formation of a product like 7-hydroxyquinoline (B1418103) can be indicative of cytochrome P450 3A4 activity, and inhibition of this process can be measured. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation. mdpi.com The development of selective COX-2 inhibitors is a key strategy in cancer therapy. Certain quinoline derivatives have been designed and synthesized as potent and selective COX-2 inhibitors. For instance, some quinoline acetohydrazide and hydrazone derivatives have exhibited significant inhibition of the COX-2 enzyme, with IC50 values comparable to or better than standard drugs. mdpi.com

Enzyme TargetCompound ClassObserved Effect
DNA Topoisomerase IAza-angucyclinones, Arylaminopyrimido[4,5-c]isoquinoline-7,10-quinones>50% inhibition nih.gov
DNA Topoisomerase IIndenoisoquinolinesPotent inhibition doi.org
Cytochrome P450 3A4Heterocyclic drugsTime-dependent inhibition nih.gov
COX-2Quinoline acetohydrazide and hydrazone derivativesPotent inhibition (IC50 in µM range) mdpi.com

Molecular Target Interaction Studies (e.g., Receptor Modulation)

The anticancer mechanisms of quinoline-based compounds are multifaceted and involve interactions with various molecular targets. These compounds can act as antiproliferative agents by intercalating with DNA, thereby interfering with replication. ijmphs.com Additionally, certain quinoline derivatives function by targeting specific enzymes. For example, some have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase that is upregulated in several human malignancies and plays a role in cell survival and apoptosis. ijmphs.com The interaction of an 8-hydroxyquinoline (B1678124) 7-carboxylic acid moiety with key residues in the ATP-binding site of Pim-1 kinase has been suggested by molecular modeling studies to be responsible for its inhibitory activity. ijmphs.com

Antimicrobial and Antifungal Activity Assessment

Derivatives of 8-hydroxyquinoline have long been recognized for their broad-spectrum antimicrobial properties. While specific data for this compound is not extensively detailed, the general activity of this class of compounds provides a strong indication of its potential.

8-Hydroxyquinoline and its derivatives have been reported to be effective against a variety of parasites, viruses, fungi, and bacteria. usu.edu The parent compound, 8-hydroxyquinoline, has demonstrated potent antimicrobial activity against Gram-positive bacteria, including diploid fungi and yeast, with minimum inhibitory concentration (MIC) values in the range of 3.44-13.78 μM. usu.edu The antimicrobial efficacy of these compounds is often attributed to their ability to chelate metal ions, which are essential for the survival and growth of microorganisms.

In the context of antifungal activity, 8-hydroxyquinoline derivatives have shown efficacy against various fungal pathogens. For instance, clioquinol, an 8-hydroxyquinoline derivative, is known for its antifungal properties. plos.org Studies on the mechanism of action suggest that these compounds can damage the fungal cell wall and compromise the functional integrity of the cytoplasmic membrane. plos.org The specific MIC values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are crucial for determining the potency of these compounds. nih.govplos.org

Organism TypeCompound ClassActivity
Gram-positive bacteria8-hydroxyquinolinePotent (MIC: 3.44-13.78 μM) usu.edu
Fungi (e.g., Candida spp.)8-hydroxyquinoline derivativesAntifungal activity demonstrated plos.org

Antiviral Properties and Mechanisms of Action (e.g., against Dengue Virus, H5N1)

The quinoline scaffold has also been a source of potent antiviral agents. Research has demonstrated the efficacy of quinoline derivatives against a range of viruses, including Dengue virus and the highly pathogenic avian influenza A (H5N1) virus.

Dengue Virus: Several studies have highlighted the potential of quinoline derivatives as inhibitors of Dengue virus replication. For instance, 2-aroyl-3-arylquinoline derivatives have been synthesized and evaluated for their anti-Dengue virus activity. cabidigitallibrary.org Certain compounds from this series were found to significantly inhibit DENV2 RNA expression in a dose-dependent manner, with a potency comparable to the antiviral drug ribavirin. cabidigitallibrary.org These compounds were shown to reduce Dengue virus replication at both the viral protein and mRNA levels without significant cytotoxicity. cabidigitallibrary.org The mechanism of action for some quinoline analogues as Dengue virus inhibitors is thought to involve the early stages of viral replication. mdpi.com

H5N1 Influenza Virus: The emergence of highly pathogenic avian influenza A (H5N1) has underscored the need for effective antiviral therapies. While direct evidence for this compound is scarce, the broader class of quinoline derivatives has been explored for anti-influenza activity. The antiviral strategies against H5N1 often target various stages of the viral life cycle, including entry, replication, and release. nih.gov Some compounds have shown the ability to inactivate the H5N1 virus through direct interaction. dovepress.com The development of novel antiviral agents is critical, especially in light of the potential for resistance to existing drugs. usu.edu

Other Biological Activity Profiles (e.g., Cholinesterase Inhibition)

A review of current scientific literature reveals a notable lack of specific research into the cholinesterase inhibitory activity of this compound. While the broader class of quinoline derivatives has been a significant area of investigation for the development of inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), direct studies on the 3-cyano-7-hydroxy substituted variant are not presently available.

Research into other quinoline-based structures has established that the nature and position of substituents on the quinoline ring are critical determinants of inhibitory potency and selectivity. nih.govresearchgate.net For instance, studies on various series of quinoline derivatives have highlighted the importance of specific functional groups and their spatial arrangement for interaction with the catalytic and peripheral anionic sites of cholinesterase enzymes. nih.govmdpi.com However, without direct experimental data for this compound, its potential profile as a cholinesterase inhibitor remains uncharacterized.

Antioxidant Activity Evaluation

Similar to its cholinesterase inhibition profile, the antioxidant activity of this compound has not been specifically evaluated in published in vitro studies. The hydroxyquinoline scaffold is known to be associated with antioxidant properties, primarily due to the hydrogen-donating capability of the hydroxyl group and the ability of the aromatic ring system to stabilize the resulting radical. researchgate.net Derivatives of 8-hydroxyquinoline, for example, have been the subject of numerous studies investigating their antioxidant and radical-scavenging effects. nih.gov

Standard in vitro assays used to evaluate antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and various methods to assess metal chelation and reducing power. nih.govnih.gov Despite the availability of these well-established methods, there is no specific data from such assays for this compound in the scientific literature. Therefore, its capacity to act as a free radical scavenger or antioxidant has not been experimentally determined.

Functional Applications of 3 Cyano 7 Hydroxyquinoline in Advanced Materials and Sensing

Fluorescent Probes and Chemosensors for Analytical Applications

The 7-hydroxyquinoline (B1418103) scaffold is a well-established fluorophore used in the design of chemosensors. researchgate.net The introduction of a cyano group at the 3-position can modulate the electronic and photophysical properties of the molecule, enhancing its sensitivity and selectivity for various analytes. These probes are valued for their operational simplicity, high sensitivity, and the ability to provide real-time spatial and temporal information. nih.govnih.gov

The design of fluorescent probes based on the 3-Cyano-7-hydroxyquinoline structure for detecting metal ions like aluminum (Al³⁺) and iron (Fe³⁺) relies on specific metal-ligand interactions that trigger a measurable change in fluorescence. researchgate.net The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group form a favorable chelation site for metal ions. researchgate.net

The fundamental principle involves the binding of a metal ion to this N,O-chelating cavity, which alters the electronic state of the fluorophore. This interaction can lead to several photophysical phenomena, including:

Chelation-Enhanced Fluorescence (CHEF): Upon binding with a target ion such as Al³⁺, the probe's molecular structure becomes more rigid. This rigidity reduces non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. rsc.org Probes based on 8-hydroxyquinoline (B1678124) derivatives have demonstrated high selectivity for Al³⁺, showing significant fluorescence enhancement that allows for its detection. researchgate.netepstem.net

Photoinduced Electron Transfer (PET) Inhibition: In the free ligand state, a PET process can occur, quenching the fluorescence. When the ligand binds to a metal ion, the energy levels of the molecular orbitals are altered, inhibiting the PET process and "turning on" the fluorescence. rsc.org

Fluorescence Quenching: Conversely, for paramagnetic metal ions like Fe³⁺, binding to the quinoline derivative often leads to fluorescence quenching. researchgate.net This occurs because the paramagnetic nature of the ion promotes intersystem crossing and other non-radiative decay processes, effectively dampening the fluorescence signal. nih.gov

The selectivity of the sensor for a specific ion is engineered by modifying the steric and electronic properties of the quinoline core. The cyano group's electron-withdrawing nature can influence the binding affinity and the resulting optical response, contributing to the sensor's selectivity over other competing metal ions. nih.gov

Below is a table summarizing the sensing principles for different metal ions using hydroxyquinoline-based probes.

Target IonTypical MechanismObserved Fluorescence ChangeRationale
Al³⁺ Chelation-Enhanced Fluorescence (CHEF); Inhibition of PETEnhancement ("Turn-On")Binding restricts intramolecular rotation and inhibits non-radiative decay pathways. researchgate.netrsc.org
Fe³⁺ Fluorescence QuenchingDecrease ("Turn-Off")The paramagnetic nature of Fe³⁺ promotes non-radiative decay of the excited state. researchgate.netmdpi.com

pH Sensing and Environmental Monitoring Applications

The 7-hydroxyquinoline moiety is sensitive to changes in pH due to the protonation/deprotonation of the phenolic hydroxyl group and the quinoline nitrogen atom. This property allows this compound and its derivatives to function as fluorescent pH sensors. researchgate.net The fluorescence emission of the compound can vary significantly between its protonated, neutral, and deprotonated states. rsc.org

In acidic conditions, the quinoline nitrogen is protonated, while in basic conditions, the hydroxyl group is deprotonated. These changes in the molecular structure affect the intramolecular charge transfer (ICT) characteristics, leading to shifts in the emission wavelength and changes in fluorescence intensity. This dual response makes these compounds suitable for monitoring pH in both acidic and basic ranges, sometimes exhibiting an "OFF-ON-OFF" switching behavior. researchgate.netrsc.org This responsiveness is crucial for applications in environmental monitoring, such as assessing water quality, and in biological systems for tracking intracellular pH changes.

The changes in fluorescence observed during sensing applications are governed by several key photophysical mechanisms. nih.gov

Fluorescence Enhancement is often attributed to:

Inhibition of Photoinduced Electron Transfer (PET): As described for Al³⁺ sensing, the binding of an analyte can suppress a pre-existing PET quenching pathway, thereby restoring fluorescence emission. rsc.org

Chelation-Enhanced Fluorescence (CHEF): The coordination of a metal ion to the fluorophore restricts intramolecular vibrations and rotations. This increased rigidity minimizes energy loss through non-radiative pathways, thus enhancing the quantum yield of fluorescence. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of both a proton-donating hydroxyl group and a proton-accepting nitrogen atom can facilitate ESIPT. The binding of an analyte can inhibit or modify the ESIPT process, leading to a significant change in the fluorescence signal. researchgate.net

Fluorescence Quenching mechanisms include:

Collisional (Dynamic) Quenching: This occurs when the fluorophore in its excited state collides with a quencher molecule (e.g., a paramagnetic ion), leading to non-radiative de-excitation.

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov The formation of this complex effectively reduces the population of active fluorophores available for excitation.

Energy Transfer: In some cases, the excited-state energy of the fluorophore can be transferred to a bound analyte, particularly if the analyte has lower-energy orbitals available.

The specific mechanism at play depends on the nature of the fluorophore, the analyte (quencher or enhancer), and the environmental conditions. nih.gov

Optoelectronic and Photovoltaic Applications

Derivatives of the quinoline scaffold are widely recognized for their utility in optoelectronic devices due to their charge-transporting capabilities and luminescent properties. researchgate.net

While this compound itself is a fluorescent molecule, its derivatives, particularly metal chelates of 8-hydroxyquinoline like Tris-(8-hydroxyquinolinato) aluminum (Alq3), are cornerstone materials in OLED technology. researchgate.netiscience.in These materials serve multiple functions within the OLED device architecture. iitk.ac.in

The quinoline structure contributes to:

Electron Transport: Quinoline derivatives often exhibit good electron mobility, making them suitable for use in the Electron Transport Layer (ETL) of an OLED. iitk.ac.in The ETL facilitates the injection and transport of electrons from the cathode towards the emissive layer.

Emissive Layer (EML): As fluorescent materials, they can act as the light-emitting layer. researchgate.net In the EML, electrons and holes recombine to form excitons, which then decay radiatively to produce light. The emission color can be tuned by modifying the substituents on the quinoline ring. iitk.ac.in For instance, Alq3 is a classic green-emitting material in OLEDs. iscience.in

Host Materials: In some device architectures, quinoline derivatives can serve as a host material for dopant emitters, facilitating energy transfer to the guest molecules.

The performance of OLEDs, including brightness and turn-on voltage, is significantly influenced by the properties of the materials used in these layers. uq.edu.aumdpi.com

In the context of photovoltaics, particularly Dye-Sensitized Solar Cells (DSSCs), organic molecules with suitable electronic and optical properties can act as photosensitizers. researchgate.net The role of the sensitizer (B1316253) is to absorb sunlight and inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). bohrium.com

For a molecule like this compound to be an effective photosensitizer, it should possess:

Strong absorption in the visible region of the solar spectrum.

A Lowest Unoccupied Molecular Orbital (LUMO) energy level that is higher than the conduction band of the semiconductor (e.g., TiO₂) to ensure efficient electron injection.

A Highest Occupied Molecular Orbital (HOMO) energy level that is lower than the redox potential of the electrolyte to allow for efficient dye regeneration.

The combination of donor (hydroxyl) and acceptor (cyano) groups on the conjugated quinoline system can facilitate intramolecular charge transfer upon photoexcitation, which is a desirable characteristic for efficient electron injection into the semiconductor. bohrium.com

Catalysis and Ligand Design in Coordination Chemistry

The presence of nitrogen and oxygen atoms in this compound suggests its potential utility in coordination chemistry, both as a ligand for metal complexes and as a participant in catalytic processes.

The ability of quinoline derivatives to act as ligands for metal ions is well-established, with 8-hydroxyquinoline (8-HQ) being a famously versatile chelating agent. scirp.org 8-HQ's capacity to form stable five-membered rings with metal ions through its hydroxyl oxygen and quinoline nitrogen makes it a potent bidentate ligand. scirp.orgscispace.com

However, in the case of this compound, the hydroxyl group is located at the 7-position. This spatial arrangement prevents the formation of a simple, stable chelate ring with the quinoline nitrogen in the same manner as 8-HQ. Consequently, it is not expected to function as a classic bidentate chelating ligand. Instead, it may coordinate to metal centers in alternative modes:

Monodentate Coordination: The quinoline nitrogen can act as a Lewis base to coordinate to a single metal center. The basicity of this nitrogen, and thus its coordinating ability, is likely modulated by the electron-withdrawing nature of the cyano group at the 3-position.

Bridging Ligand: The molecule could act as a bridging ligand, coordinating to two different metal centers via its nitrogen and oxygen atoms, respectively, potentially leading to the formation of coordination polymers. researchgate.net

Anionic Ligand Coordination: Following deprotonation of the 7-hydroxy group, the resulting phenoxide could coordinate to a metal center, with the nitrogen atom potentially forming a weaker, secondary interaction or coordinating to a different metal ion.

The affinity of substituted 8-hydroxyquinoline derivatives for metal ions like iron(III) has been shown to be sensitive to the position of electron-withdrawing substituents. nih.gov An ester functionalization at the 7-position, for instance, can still permit a salicylate-type coordination. nih.gov While direct experimental data for this compound complexes is limited, its structural features suggest a departure from the typical chelation chemistry of 8-HQ, opening possibilities for novel coordination structures.

Table 1: Comparison of Coordination Properties

Feature8-Hydroxyquinoline (8-HQ)This compound
Hydroxyl Position 87
Primary Coordination Mode Bidentate ChelationMonodentate or Bridging
Chelate Ring Formed Stable 5-membered ringNo simple chelate ring formed
Key Donor Atoms Quinoline Nitrogen, Hydroxyl OxygenQuinoline Nitrogen and/or Hydroxyl Oxygen (often to different centers)

While the direct application of this compound as a catalyst is not extensively documented, its structural motifs are frequently found in products synthesized through advanced organic transformations, including multicomponent reactions (MCRs). MCRs are powerful tools that enable the rapid assembly of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. beilstein-journals.org

The synthesis of complex and substituted quinolines is a common application of MCRs, such as the Povarov reaction, which can produce tetrahydroquinoline precursors that are subsequently oxidized to the aromatic quinoline core. nih.gov The Vilsmeier-Haack reaction followed by condensation with active methylene (B1212753) compounds like malononitrile (B47326) is another established route to produce 3-cyanoquinoline derivatives. researchgate.net The development of metal-catalyzed (e.g., Rh/Pd/Cu systems) MCRs has further expanded the scope for creating diverse quinoline structures. nih.gov

Although its role as a product is more established, the functional groups on this compound offer potential for catalytic activity:

The quinoline nitrogen possesses a lone pair of electrons and can function as a Lewis base or a hydrogen bond acceptor.

The 7-hydroxyl group can act as a Brønsted acid or a hydrogen bond donor.

These properties could, in principle, allow the molecule or its metal complexes to catalyze reactions such as Knoevenagel condensations or Michael additions, which are often key steps within MCR sequences leading to other complex heterocycles. beilstein-journals.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on systems formed by the spontaneous association of molecules through non-covalent interactions. researchgate.net this compound is an excellent candidate for designing such systems due to its combination of a rigid, planar aromatic scaffold and functional groups capable of directional intermolecular interactions.

The non-covalent interactions inherent to this compound can guide its self-assembly into ordered, higher-order structures like supramolecular polymers. nih.gov The key interactions that can be exploited include:

Hydrogen Bonding: The 7-hydroxyl group is a strong hydrogen bond donor, while the quinoline nitrogen, the hydroxyl oxygen, and the cyano nitrogen are all potential hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded chains or networks.

π-π Stacking: The extended aromatic system of the quinoline core facilitates attractive π-π stacking interactions, which are crucial for the assembly of planar molecules into columnar or layered structures.

Dipole-Dipole Interactions: The highly polar cyano group introduces a significant dipole moment, leading to dipole-dipole interactions that can further stabilize the assembled architecture.

By modifying the molecule or introducing metal ions, these interactions can be tuned to create coordination polymers. mdpi.comgoogle.com The combination of metal-ligand coordination with other non-covalent forces like hydrogen bonding and π-π stacking can lead to the formation of complex and functional 3D supramolecular architectures. mdpi.comnih.gov

Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties based on an understanding of intermolecular forces. researchgate.net The predictable and directional nature of the functional groups in this compound makes it a valuable target for crystal engineering studies.

The self-assembly in the solid state would be governed by a hierarchy of non-covalent interactions, known as supramolecular synthons. For this compound, several key synthons can be predicted:

O-H···N (hydroxyl-quinoline) hydrogen bond: This is a common and robust interaction in hydroxyquinolines, leading to the formation of linear chains or cyclic motifs.

O-H···N (hydroxyl-cyano) hydrogen bond: The nitrogen of the cyano group can also act as a hydrogen bond acceptor.

π-π Stacking: Parallel or offset stacking of the quinoline rings is expected to be a dominant packing feature.

The interplay between these different interactions determines the final crystal packing and the formation of 1D, 2D, or 3D networks. The analysis of such crystal structures, often aided by X-ray diffraction, provides fundamental insights into how molecular information is expressed at the supramolecular level. researchgate.net

Table 2: Potential Supramolecular Synthons in this compound Crystal Engineering

Interaction TypeDonorAcceptorResulting Motif
Strong Hydrogen Bond -OHQuinoline NLinear chains, dimers
Strong Hydrogen Bond -OHCyano NLinear or zigzag chains
Strong Hydrogen Bond -OHHydroxyl OCatemeric chains
π-π Interaction Quinoline RingQuinoline RingStacked columns, layers
Dipole-Dipole Cyano Group (C≡N)Cyano Group (C≡N)Antiparallel dimers/chains

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.